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Introduction
This technical guide provides a comprehensive overview of the primary metabolite of

Cangrelor, a potent intravenous, direct-acting, and reversible P2Y12 platelet receptor

antagonist. Initial inquiries regarding "Regrelor" and its metabolite "INS51088" have led to the

conclusion that "Regrelor" is a likely misspelling of "Cangrelor," a well-documented antiplatelet

agent. The primary metabolite of Cangrelor is a pharmacologically inactive nucleoside,

identified with internal codes such as AR-C69712XX.[1][2] This document will synthesize the

available scientific information on the metabolism, pharmacokinetics, and analytical

methodologies related to this primary metabolite. The identifier "INS51088" did not correspond

to any publicly available data related to Cangrelor or its metabolites during the literature

search. An entry for "Regrelor" with an alternative name "INS 50589" was found, indicating it

was a discontinued antiplatelet drug from Inspire Pharmaceuticals, but no further details on its

metabolites were available.[3]

Executive Summary
Cangrelor undergoes rapid and efficient metabolism in the circulation via dephosphorylation to

its primary nucleoside metabolite, AR-C69712XX.[1][2] This process is not dependent on

hepatic enzymes, such as the cytochrome P450 system, which minimizes the potential for

drug-drug interactions. The resulting metabolite has negligible anti-platelet activity, ensuring

that the pharmacological effect of Cangrelor is directly related to the concentration of the parent
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drug and allows for a rapid offset of action upon discontinuation of the infusion. This guide

details the metabolic pathway, pharmacokinetic profile, and experimental protocols used to

characterize this primary metabolite.

Metabolism of Cangrelor
The primary metabolic pathway of Cangrelor is dephosphorylation. This reaction occurs rapidly

in the circulation and is the main route of elimination for the parent drug.

Metabolic Pathway
Cangrelor, an adenosine triphosphate (ATP) analog, is deactivated by the enzymatic removal of

its phosphate groups, leading to the formation of its nucleoside metabolite, AR-C69712XX. This

metabolite is considered inactive, with significantly less affinity for the P2Y12 receptor

compared to the parent compound. Further metabolism of AR-C69712XX can occur, leading to

the formation of other minor metabolites such as the S-oxide derivative, AR-C90439XX, which

is a major component found in urine.
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Metabolic pathway of Cangrelor.

Pharmacokinetics
The pharmacokinetic profiles of Cangrelor and its primary metabolite are characterized by rapid

formation and clearance.

Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for Cangrelor and its primary

metabolite.
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Parameter Cangrelor
Primary Metabolite
(AR-C69712XX)

Reference

Half-life (t½) 3-6 minutes
Not specified, but

rapidly cleared

Volume of Distribution

(Vd)
3.9 L Not specified

Clearance (CL) ~43 L/h Not specified

Protein Binding 97-98% 89% (in humans)

Time to Peak Plasma

Concentration (Tmax)
2 minutes Not specified

Route of Elimination Metabolism
Renal (major) and

fecal excretion

Experimental Protocols
This section details the methodologies used in the investigation of Cangrelor's metabolism and

its interaction with the P2Y12 receptor.

In Vitro Metabolism Studies
Objective: To determine the metabolic fate of Cangrelor in vitro.

Methodology:

Incubation: Radiolabeled [3H]-Cangrelor is incubated with human plasma.

Sample Analysis: At various time points, aliquots of the incubation mixture are taken and the

reaction is quenched.

Separation and Detection: The samples are analyzed using high-performance liquid

chromatography (HPLC) coupled with a radiodetector to separate and quantify the parent

drug and its metabolites.
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Metabolite Identification: Mass spectrometry (MS) is used to identify the chemical structures

of the metabolites.

Sample Preparation

Incubation

Analysis
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Human Plasma

HPLC Separation

Time points

Mass Spectrometry
Identification Radiodetection

Click to download full resolution via product page

In vitro metabolism workflow.

P2Y12 Receptor Binding Assay
Objective: To assess the binding affinity of Cangrelor and its metabolites to the P2Y12 receptor.

Methodology:
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Preparation of Platelet Membranes: Human platelet membranes rich in P2Y12 receptors are

prepared.

Competitive Binding: A radiolabeled P2Y12 antagonist (e.g., [33P]-2MeSADP) is incubated

with the platelet membranes in the presence of varying concentrations of the test compound

(Cangrelor or its metabolite).

Separation of Bound and Free Ligand: The mixture is filtered to separate the membrane-

bound radioligand from the free radioligand.

Quantification: The radioactivity of the filter is measured using a scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined by non-linear regression analysis.

P2Y12 Signaling Pathway
Cangrelor exerts its antiplatelet effect by blocking the P2Y12 receptor, which is a G-protein

coupled receptor (GPCR).

Mechanism of Action
Adenosine diphosphate (ADP) released from dense granules of activated platelets binds to the

P2Y12 receptor. This binding activates the Gi alpha subunit, which in turn inhibits adenylyl

cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Lower cAMP levels result in reduced phosphorylation of vasodilator-stimulated phosphoprotein

(VASP), which ultimately leads to the activation of the glycoprotein IIb/IIIa receptors, promoting

platelet aggregation. Cangrelor, by competitively binding to the P2Y12 receptor, prevents this

signaling cascade.
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P2Y12 signaling pathway inhibition.
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Conclusion
The primary metabolite of Cangrelor, the nucleoside AR-C69712XX, is the product of rapid

dephosphorylation in the circulation. Its pharmacological inactivity and rapid clearance

contribute to the favorable and controllable pharmacokinetic and pharmacodynamic profile of

Cangrelor. The metabolism is independent of hepatic pathways, reducing the likelihood of drug-

drug interactions. The information presented in this guide provides a foundational

understanding for researchers and professionals involved in the development and study of

antiplatelet therapies. Future research could focus on further characterization of minor

metabolites and their potential, albeit unlikely, biological activities.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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